molecular formula C13H15N3O2 B2816877 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine CAS No. 320420-53-9

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine

Cat. No.: B2816877
CAS No.: 320420-53-9
M. Wt: 245.282
InChI Key: ZGBHNTAZSJHFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where 3,4-dimethoxybenzaldehyde is reacted with methylamine and a pyrimidine precursor in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with similar functional groups.

    (3,4-Dimethoxyphenyl)acetyl chloride: An acetyl chloride derivative used in organic synthesis.

Uniqueness

5-(3,4-Dimethoxyphenyl)-4-methyl-2-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-10(7-15-13(14)16-8)9-4-5-11(17-2)12(6-9)18-3/h4-7H,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBHNTAZSJHFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.